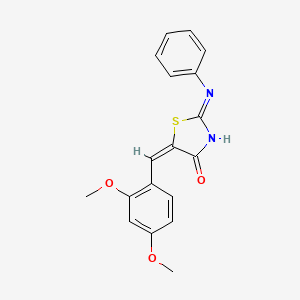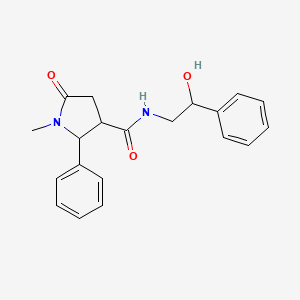![molecular formula C17H16F2N4OS B6040988 1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide](/img/structure/B6040988.png)
1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions . The industrial production of this compound typically involves the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
1-[(2,6-Difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and enzyme interactions.
Medicine: Rufinamide is primarily used as an antiepileptic drug for treating Lennox-Gastaut syndrome.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide involves modulation of sodium channels in the brain. By stabilizing the inactive state of these channels, the compound reduces neuronal excitability and prevents seizure propagation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[(2,6-Difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide is unique due to its specific structure and mechanism of action. Similar compounds include:
Carbamazepine: Another antiepileptic drug with a different structure and mechanism.
Lamotrigine: Shares some pharmacological properties but differs in chemical structure.
Topiramate: Used for similar medical conditions but has a distinct chemical makeup.
This compound’s uniqueness lies in its triazole ring and the specific substitutions on the phenyl and thiophene rings, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4OS/c1-11(8-12-4-3-7-25-12)20-17(24)16-10-23(22-21-16)9-13-14(18)5-2-6-15(13)19/h2-7,10-11H,8-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLJXUHFKCSKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(2-oxoazepan-1-yl)propanamide](/img/structure/B6040908.png)
![1-[2-Methoxy-5-[[(3-methoxyphenyl)methyl-methylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B6040920.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6040923.png)
![4-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B6040928.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)
methanone](/img/structure/B6040941.png)
![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)
![3-BROMO-N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B6040955.png)


![4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline](/img/structure/B6040975.png)
![2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate](/img/structure/B6040979.png)

![6-(2-chlorophenyl)-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040994.png)
